Trimipramine-D3 Maleate is not a drug itself but a scientific tool used in research. It is a specifically designed internal standard for the quantification of Trimipramine, a tricyclic antidepressant medication. Internal standards are compounds with similar chemical properties to the target analyte (Trimipramine) but with a specific modification, often involving the addition of a stable isotope like Deuterium (D) in this case. This slight difference allows researchers to distinguish the target molecule from potential interferences in the sample matrix during analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) [].
While Trimipramine-D3 Maleate itself has no direct research applications, the original molecule, Trimipramine, is being investigated in various scientific fields. Here are some examples:
The use of isotope-labeled internal standards like Trimipramine-D3 Maleate is crucial for accurate and reliable quantification of target analytes in various research settings. These standards help to:
Trimipramine-D3 Maleate is a derivative of trimipramine, a tricyclic antidepressant known for its effectiveness in treating major depressive disorders. The compound is characterized by the incorporation of deuterium isotopes, which are stable heavy isotopes of hydrogen, enhancing its utility in pharmacokinetic studies and metabolic research. Trimipramine-D3 Maleate selectively binds to the serotonin transporter (5-HT transporter) with a higher affinity than to norepinephrine and dopamine transporters, making it a valuable tool in understanding serotonin-related pathways in the brain .
The primary biological activity of Trimipramine-D3 Maleate is its function as a serotonin receptor antagonist. It exhibits distinct pKis for various serotonin receptor subtypes:
These interactions suggest that Trimipramine-D3 Maleate may modulate serotonergic signaling pathways, which are critical in mood regulation and anxiety disorders .
The synthesis of Trimipramine-D3 Maleate involves several steps:
Trimipramine-D3 Maleate has several applications, particularly in research settings:
Interaction studies involving Trimipramine-D3 Maleate focus on its binding affinity with various receptors and transporters. Notably, it interacts selectively with serotonin receptors, which is crucial for developing targeted therapies for depression and anxiety disorders. Additionally, studies may explore its interactions with other neurotransmitter systems to understand potential side effects or synergistic effects when combined with other medications .
Trimipramine-D3 Maleate shares structural and functional similarities with several other tricyclic antidepressants. Here are some comparable compounds:
| Compound Name | Structure Type | Key Activity | Unique Features |
|---|---|---|---|
| Amitriptyline | Tricyclic | Serotonin/Norepinephrine reuptake inhibitor | More sedative effects; widely used |
| Nortriptyline | Tricyclic | Serotonin/Norepinephrine reuptake inhibitor | Active metabolite of amitriptyline |
| Clomipramine | Tricyclic | Serotonin reuptake inhibitor | Stronger affinity for serotonin receptors |
| Desipramine | Tricyclic | Norepinephrine reuptake inhibitor | Less sedative; more stimulating |
Trimipramine-D3 Maleate's unique feature lies in its deuterated structure, allowing for precise tracking in metabolic studies while retaining the pharmacological properties associated with traditional tricyclic antidepressants .
Trimipramine-D3 Maleate represents a deuterium-labeled analytical standard derived from the tricyclic antidepressant trimipramine [1]. The molecular formula of Trimipramine-D3 Maleate is C24H27D3N2O4, incorporating three deuterium atoms in place of hydrogen atoms in the parent compound [2] [3]. Multiple analytical sources report variations in the molecular weight determination, with values ranging from 410.506 to 413.53 daltons [4] [5].
The compound exists as a maleate salt, formed through the combination of the deuterated trimipramine base with maleic acid in a 1:1 stoichiometric ratio [6]. The base component has the molecular formula C20H23D3N2 with a molecular weight of 297.46 daltons, while the maleic acid component contributes C4H4O4 with a molecular weight of 116.07 daltons [7] [8].
| Component | Molecular Formula | Molecular Weight (Da) |
|---|---|---|
| Deuterated Trimipramine Base | C20H23D3N2 | 297.46 [7] |
| Maleic Acid | C4H4O4 | 116.07 [7] |
| Complete Salt | C24H27D3N2O4 | 413.52 [2] [8] |
The Chemical Abstracts Service registry number for Trimipramine-D3 Maleate is 1185245-93-5, distinguishing it from the non-deuterated trimipramine maleate which bears the registry number 521-78-8 [1] [9].
Trimipramine-D3 Maleate maintains the stereochemical characteristics of its parent compound, trimipramine [10]. The compound exists as a racemic mixture, containing equal proportions of both enantiomeric forms due to the presence of an asymmetric carbon center in the propyl side chain [11]. This chiral center is located at the carbon atom bearing the methyl group in the 2-methylpropyl chain [38].
The stereochemical configuration analysis reveals that the compound possesses a single chiral center, resulting in two possible optical isomers [12]. The asymmetric carbon atom is bonded to four different groups: a hydrogen atom, a methyl group, the propyl chain, and the nitrogen-containing portion of the molecule [38]. This configuration gives rise to both R and S enantiomers, which are non-superimposable mirror images of each other [12].
The tricyclic core structure consists of a dibenzazepine framework, characterized by two benzene rings fused to a seven-membered azepine ring [11] [33]. The three-dimensional conformation of the molecule exhibits considerable flexibility, particularly in the side chain region and the angle between the aromatic phenyl rings [31]. Molecular dynamics studies indicate that the angle between phenyl rings varies between 90° and 168°, demonstrating significant conformational mobility [31].
The deuteration pattern in Trimipramine-D3 Maleate involves the selective replacement of three hydrogen atoms with deuterium atoms at the N-methyl position [1] [5]. The deuterium substitution occurs specifically at one of the methyl groups attached to the tertiary nitrogen atom in the side chain, creating a trideuteriomethyl group [1] [9].
The isotopic labeling follows the pattern where the compound contains N-methyl-d3 substitution, indicating that all three hydrogen atoms of one methyl group have been replaced with deuterium [2] [8]. This selective deuteration maintains the chemical properties of the parent compound while providing a mass shift of 3 daltons for analytical purposes [15] [17].
| Isotope Position | Number of Deuterium Atoms | Isotopic Enrichment |
|---|---|---|
| N-methyl group | 3 | >99.9% [21] |
| Other positions | 0 | - |
| Total deuterium content | 3 | d0 = 0.01% [21] |
The isotopic purity analysis demonstrates exceptional enrichment levels, with deuterium incorporation exceeding 99.9% at the target positions [21]. The residual protium content (d0) remains below 0.01%, indicating highly efficient deuteration [21]. This high level of isotopic purity is essential for analytical applications requiring precise mass differentiation between labeled and unlabeled compounds [17].
The deuterium atoms are positioned at non-exchangeable locations, preventing isotopic scrambling or deuterium-hydrogen exchange under normal storage and analytical conditions [17] [39]. This strategic placement ensures the stability of the isotopic label throughout the analytical workflow [17].
Structural elucidation of Trimipramine-D3 Maleate employs multiple complementary analytical techniques to confirm both the molecular structure and the isotopic labeling pattern [21] [22]. Nuclear magnetic resonance spectroscopy serves as the primary method for structural verification, utilizing both proton and carbon-13 experiments to confirm the molecular framework [23] [27].
Mass spectrometry provides definitive confirmation of the molecular weight and isotopic incorporation [21] [24]. The technique demonstrates the characteristic mass shift of 3 daltons compared to the non-deuterated analogue, confirming successful deuterium incorporation [24]. Electrospray ionization mass spectrometry with multiple reaction monitoring mode enables precise detection and quantification of the deuterated compound [26].
High-performance liquid chromatography analysis confirms the chemical purity and structural integrity of the compound [21] [22]. The method demonstrates purity levels exceeding 98.5% by chromatographic analysis [5] [21]. Elemental analysis provides additional verification of the molecular composition, with results conforming to the theoretical values for carbon, hydrogen, and nitrogen content [21].
| Analytical Method | Application | Specification |
|---|---|---|
| Nuclear Magnetic Resonance | Structure confirmation | Conforms to structure [21] |
| Mass Spectrometry | Molecular weight verification | MH+ corresponds [5] |
| High-Performance Liquid Chromatography | Purity assessment | >98.5% [5] [21] |
| Elemental Analysis | Composition verification | %C: 69.67, %H: 7.52, %N: 6.73 [21] |
Infrared spectroscopy contributes to structural characterization by confirming the presence of characteristic functional groups [5]. The technique validates the dibenzazepine core structure and the presence of the maleate counter-ion [5]. Ultraviolet spectroscopy provides additional verification through characteristic absorption maxima at 210.0 ± 1.0 nanometers and 250.0 ± 1.0 nanometers in methanol solution [5].
The structural comparison between Trimipramine-D3 Maleate and its non-deuterated analogue reveals minimal differences in overall molecular architecture [19]. The parent compound, trimipramine, possesses the molecular formula C20H26N2 with a molecular weight of 294.43 daltons in its free base form [33] [34]. When formulated as the maleate salt, non-deuterated trimipramine maleate exhibits the molecular formula C20H26N2·C4H4O4 with a molecular weight of 410.5 daltons [38].
The primary structural difference lies in the isotopic composition at the N-methyl position, where three hydrogen atoms are replaced with deuterium atoms in the labeled compound [19]. This substitution results in a mass increase of 3.03 daltons while preserving the overall chemical structure and bonding patterns [19]. The deuterium substitution does not alter the fundamental tricyclic architecture or the spatial arrangement of functional groups [19].
| Parameter | Trimipramine Maleate | Trimipramine-D3 Maleate |
|---|---|---|
| Molecular Formula (salt) | C20H26N2·C4H4O4 [38] | C20H23D3N2·C4H4O4 [7] |
| Molecular Weight (Da) | 410.5 [38] | 413.52 [2] |
| Mass Difference | - | +3.03 [19] |
| Chemical Structure | Identical except isotopic substitution [19] | - |
Pharmacokinetic studies demonstrate that deuterium substitution enhances metabolic stability without altering the fundamental pharmacological activity [19]. The deuterated compound exhibits approximately twice the metabolic stability of the non-deuterated analogue in hepatic microsomal assays [13] [19]. This enhanced stability results from the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, leading to reduced metabolic clearance rates [13] [19].
Trimipramine-D3 Maleate is a deuterated analog of the tricyclic antidepressant trimipramine, where three hydrogen atoms in the methyl group have been replaced with deuterium atoms. The compound exists as a maleate salt with the molecular formula C₂₀H₂₃D₃N₂ · C₄H₄O₄ and a molecular weight of 413.52-413.53 grams per mole [1] [2]. The Chemical Abstracts Service registry number is 1185245-93-5 [1] [2].
The compound presents as a white to off-white crystalline powder with high purity specifications [1]. High-performance liquid chromatography analysis reveals purity levels exceeding 98.5 percent, while the free base content comprises greater than 69.9 percent of the total compound [1]. The water content remains below 1 percent, indicating excellent desiccation during manufacturing [1]. Isotopic enrichment analysis demonstrates less than 1 percent D0/D3 contamination, confirming successful deuteration at the target methyl group [1]. The calculated maleate content accounts for 28.1 percent of the total molecular weight [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₂₃D₃N₂ · C₄H₄O₄ | [1] [2] |
| Molecular Weight | 413.52-413.53 g/mol | [1] [2] |
| CAS Number | 1185245-93-5 | [1] [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Free Base Content | > 69.9% | [1] |
| HPLC Purity | > 98.5% | [1] |
| Water Content | < 1% | [1] |
| Isotopic Enrichment (D0/D3) | < 1% | [1] |
| Maleate Content (calculated) | 28.1% | [1] |
| Storage Temperature | 2-8°C | [3] [4] |
| Flash Point | 9°C | [3] [5] |
The deuterium substitution introduces the kinetic isotope effect, which fundamentally alters the metabolic profile compared to the parent compound. This isotopic modification results in stronger carbon-deuterium bonds that are approximately 6-10 times more stable than carbon-hydrogen bonds, leading to reduced metabolic clearance rates [6] [7].
The solubility characteristics of Trimipramine-D3 Maleate demonstrate typical behavior for deuterated pharmaceutical compounds, with enhanced solubility in polar aprotic solvents compared to protic solvents. The compound exhibits complete solubility in dimethyl sulfoxide, making this solvent suitable for stock solution preparations in analytical applications [9] [10].
| Solvent | Solubility | Reference |
|---|---|---|
| Dimethyl sulfoxide (DMSO) | Soluble | [9] [10] |
| Methanol | Soluble (Slightly) | [3] [9] [10] |
| Chloroform | Slightly soluble | [3] [12] |
| Water | Slightly soluble | [3] |
Chloroform provides limited solubility for the compound, restricting its use in extraction procedures or analytical methods requiring high concentrations [3] [12]. The slight water solubility reflects the influence of the maleate salt formation, which enhances aqueous solubility compared to the free base form [3].
The deuterium substitution appears to have minimal impact on the overall solubility profile compared to the non-deuterated parent compound, consistent with research demonstrating that deuteration typically produces negligible changes in bulk solvent interactions [13] [14].
The thermal behavior of Trimipramine-D3 Maleate reveals characteristic properties that are essential for manufacturing, storage, and analytical applications. The melting point occurs at 142 ± 3°C, with reported ranges of 140-142°C across different sources [1] [15] [12]. This melting point demonstrates the crystalline stability of the maleate salt form.
| Property | Value | Reference |
|---|---|---|
| Melting Point | 142 ± 3°C (140-142°C) | [1] [15] [12] |
| Decomposition Temperature | Not determined | [10] [4] |
| Ignition Temperature | Not determined | [10] [4] |
| Boiling Point | Not determined | [10] [4] |
| Thermal Stability | Stable under recommended storage conditions | [16] [4] |
Decomposition temperature, ignition temperature, and boiling point have not been experimentally determined for this specific deuterated compound [10] [4]. However, thermal stability studies indicate that the compound remains stable under recommended storage conditions of 2-8°C [16] [4].
Long-term stability studies conducted over 60 months at refrigerated temperatures (2-8°C) demonstrate excellent thermal stability, with only a 0.2 percent decrease in purity observed during this extended period [16]. Short-term stability assessments at elevated temperatures reveal minimal degradation at -18°C, while exposure to 40°C for two weeks results in only 0.2 percent purity loss [16].
The deuterium substitution may contribute to enhanced thermal stability through the formation of stronger carbon-deuterium bonds, which exhibit lower vibrational frequencies and higher activation energies for bond cleavage compared to carbon-hydrogen bonds [6] [13].
Limited information is available regarding the specific crystalline structure and polymorphic behavior of Trimipramine-D3 Maleate. The compound consistently presents as a crystalline powder, suggesting the formation of a well-defined crystal lattice structure [1]. The maleate salt formation typically promotes crystallization through the formation of hydrogen bonding networks between the protonated amine and the maleate anion.
Research on related deuterated compounds suggests that deuterium substitution generally produces minimal changes in crystal structure parameters, with unit cell dimensions and bond angles typically varying by less than 1 percent compared to the hydrogenated analogs [13]. The deuterium atoms occupy similar spatial positions to hydrogen atoms due to their comparable van der Waals radii, preserving the overall molecular geometry.
The absence of specific polymorphic studies for Trimipramine-D3 Maleate represents a significant gap in the characterization data. Polymorphism investigations would be essential for understanding potential manufacturing variations, dissolution behavior, and bioavailability differences between crystal forms.
The parent compound trimipramine exhibits polymorphic behavior that can influence its pharmacological properties [17]. Similar investigations for the deuterated analog would provide valuable insights into the impact of isotopic substitution on solid-state properties.
The pH-dependent behavior and ionization characteristics of Trimipramine-D3 Maleate follow patterns similar to other tricyclic antidepressants, with the tertiary amine group serving as the primary ionizable center. The compound exists as a salt with maleic acid, indicating protonation of the basic nitrogen center under normal conditions.
The parent compound trimipramine exhibits a pKa value of approximately 8.0 [18], suggesting that the deuterated analog would demonstrate similar ionization behavior due to the minimal impact of deuterium substitution on electronic properties. At physiological pH (7.4), the compound would exist predominantly in the protonated, cationic form.
The maleate counterion provides additional pH buffering capacity and influences the dissolution behavior in aqueous media. The maleic acid component exhibits two carboxylic acid groups with distinct pKa values, contributing to the overall pH-dependent solubility profile.
Deuterium substitution typically produces minimal changes in acid-base properties, with deuterated compounds showing slightly reduced acidity for carboxylic acids and phenols, and increased basicity for amines [6] [13]. However, these effects are generally negligible for pharmaceutical applications and receptor binding interactions.
Comprehensive data for partition coefficient and molecular descriptors of Trimipramine-D3 Maleate are notably absent from the available literature. The octanol-water partition coefficient, hydrogen bonding descriptors, topological polar surface area, and molecular refractivity have not been experimentally determined or computationally predicted for this specific deuterated compound.
| Descriptor | Value | Reference |
|---|---|---|
| Hydrogen Bond Donors | Not determined | Not available |
| Hydrogen Bond Acceptors | Not determined | Not available |
| Rotatable Bonds | Not determined | Not available |
| Topological Polar Surface Area | Not determined | Not available |
| Molecular Refractivity | Not determined | Not available |
| LogP (predicted) | Not determined | Not available |
| Water Solubility (predicted) | Not determined | Not available |
| Partition Coefficient (octanol/water) | Not determined | Not available |